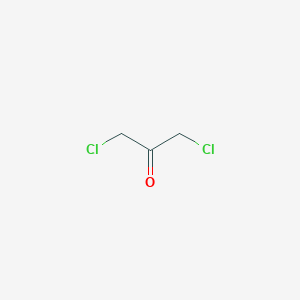
1,3-Dichloroacetone
Cat. No. B141476
Key on ui cas rn:
534-07-6
M. Wt: 126.97 g/mol
InChI Key: SUNMBRGCANLOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07094904B2
Procedure details


According to the Spanish Patent Number ES 549 020 A1 1 mole of 1,3-dichloroacetone is reacted with 2 mole of 1,2,4-triazole, then the 1,3-bis(1,2,4-triazole-1-yl)-propan-2-on obtained with low yield is reacted with 2,4-difluorophenylmagnesium bromide to give fluconazole. The yield is about 45% calculated on the Grignard reagent.
[Compound]
Name
020 A1
Quantity
1 mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH2:5]Cl)=[O:4].[NH:7]1[CH:11]=[N:10][CH:9]=[N:8]1>>[N:7]1([CH2:2][C:3](=[O:4])[CH2:5][N:7]2[CH:11]=[N:10][CH:9]=[N:8]2)[CH:11]=[N:10][CH:9]=[N:8]1
|
Inputs


Step One
[Compound]
|
Name
|
020 A1
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)CCl
|
Step Three
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CN=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=CN=C1)CC(CN1N=CN=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
